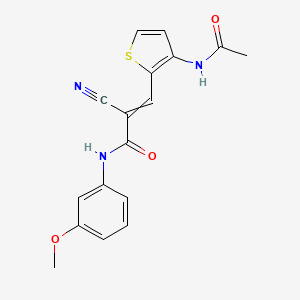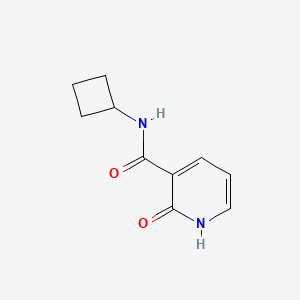
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a naphthamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Synthesis of the piperidine ring: The piperidine ring is often synthesized via cyclization reactions.
Coupling of the pyrimidine and piperidine rings: This step involves the formation of a bond between the pyrimidine and piperidine rings, often using a coupling reagent.
Attachment of the naphthamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthols.
Aplicaciones Científicas De Investigación
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Biology: It is investigated for its potential effects on biological systems, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine structure and have been studied for their pharmacological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrimidine ring and have shown potential as CDK2 inhibitors.
Uniqueness
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide is unique due to its specific combination of a pyrimidine ring, a piperidine ring, and a naphthamide group. This unique structure may confer distinct biological activities and properties compared to other similar compounds.
Propiedades
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-20(19-8-3-6-17-5-1-2-7-18(17)19)24-15-16-9-13-25(14-10-16)21-22-11-4-12-23-21/h1-8,11-12,16H,9-10,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVHOCOHRJVNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2952302.png)
![3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2952304.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B2952306.png)
![2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952307.png)
![N-[3-[3-(Trifluoromethyl)phenyl]cyclobutyl]oxirane-2-carboxamide](/img/structure/B2952308.png)
![(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B2952311.png)
![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2952312.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B2952313.png)
![methyl 3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2952320.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2952322.png)


